Cas no 1804066-35-0 (3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal)

3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal 化学的及び物理的性質
名前と識別子
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- 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal
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- インチ: 1S/C10H8BrF3OS/c11-9-6-8(16-10(12,13)14)4-3-7(9)2-1-5-15/h3-6H,1-2H2
- InChIKey: XPXUUOJHTSIWRT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CCC=O)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 235
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 4
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013021032-1g |
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal |
1804066-35-0 | 97% | 1g |
1,564.50 USD | 2021-06-24 | |
Alichem | A013021032-500mg |
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal |
1804066-35-0 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
Alichem | A013021032-250mg |
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal |
1804066-35-0 | 97% | 250mg |
480.00 USD | 2021-06-24 |
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanalに関する追加情報
Introduction to 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal (CAS No. 1804066-35-0)
3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal, identified by its Chemical Abstracts Service (CAS) number 1804066-35-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This aldehyde derivative features a unique structural motif comprising a brominated aromatic ring substituted with a trifluoromethylthio group, connected to a propanal side chain. The combination of these structural elements imparts distinct chemical properties and biological activities, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The molecular structure of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal consists of a benzene ring at its core, which is halogenated at the 2-position and thio-substituted at the 4-position with a trifluoromethyl group. This arrangement creates a highly electrophilic aromatic system, enhancing its reactivity in various chemical transformations. The presence of the aldehyde functional group (CHO) at the terminal position of the propanal chain further extends its utility as a synthetic building block for more complex molecules.
In recent years, the demand for structurally diverse and biologically active compounds has driven extensive research into heterocyclic and aromatic aldehydes. 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal has emerged as a promising scaffold due to its ability to serve as a precursor in the development of pharmacophores targeting various disease pathways. Its bromine and trifluoromethylthio substituents are particularly noteworthy, as they can modulate electronic properties and influence metabolic stability, key factors in drug design.
One of the most compelling aspects of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal is its potential application in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. Recent studies have highlighted the role of trifluoromethyl groups in enhancing binding affinity and improving pharmacokinetic profiles. The aldehyde moiety, on the other hand, provides a versatile handle for further functionalization via condensation reactions with nucleophiles, including amino acids, hydrazines, and heterocyclic compounds.
Moreover, the bromine atom at the 2-position of the aromatic ring allows for selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or alkyl groups with high precision. These transformations are pivotal in constructing complex drug candidates with tailored biological activities. The trifluoromethylthio group also contributes to lipophilicity and metabolic resistance, attributes that are often sought after in lead optimization campaigns.
Recent advancements in computational chemistry have further illuminated the synthetic potential of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal. Molecular modeling studies suggest that this compound can interact effectively with biological targets such as kinases and transcription factors, which are overexpressed in certain malignancies. By leveraging virtual screening techniques, researchers have identified derivatives of this scaffold that exhibit potent inhibitory effects on these enzymes.
The pharmaceutical industry has taken note of these findings, leading to increased investment in libraries containing analogs of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal. High-throughput screening (HTS) campaigns have been initiated to identify novel bioactive molecules that could progress into clinical trials. The compound’s structural features make it an attractive candidate for further derivatization, allowing medicinal chemists to explore a wide spectrum of biological functions.
In addition to its role in oncology research, 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal has shown promise in addressing inflammatory diseases. Experimental data indicate that certain derivatives can modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) or lipoxygenase enzymes. The trifluoromethylthio substituent appears to play a critical role in enhancing binding interactions with these enzymes, thereby improving therapeutic efficacy.
The synthesis of 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal itself presents an interesting challenge due to its complex structural requirements. Traditional synthetic routes involve multi-step sequences starting from commercially available precursors like bromobenzene or 4-chlorothiophenol derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired aromatic core efficiently.
The growing interest in fluorinated compounds has also spurred research into optimizing synthetic methodologies for 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal. Fluorochemicals are known for their ability to enhance drug properties such as bioavailability and shelf life. Therefore, developing scalable and cost-effective routes to incorporate fluorine atoms into drug candidates remains a priority for industrial chemists.
Eco-friendly considerations have not been overlooked in this context. Green chemistry principles are being applied to streamline synthetic processes, minimizing waste and reducing energy consumption. Catalytic methods that employ recyclable ligands or solvent-free conditions are being explored to make production more sustainable without compromising yield or purity.
The regulatory landscape surrounding novel pharmaceutical intermediates like 3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal is also evolving. Regulatory agencies require comprehensive characterization data before approving new compounds for clinical use. This includes detailed toxicological studies and impurity profiling to ensure safety margins during drug development.
In conclusion,3-(2-Bromo-4-(trifluoromethylthio)phenyl)propanal (CAS No. 1804066-35-0) represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential therapeutic applications. Ongoing research continues to uncover new ways this compound can be utilized to develop next-generation therapeutics targeting diverse diseases while adhering to sustainable practices and regulatory standards.
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